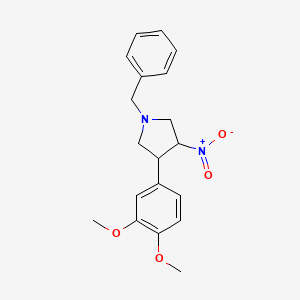![molecular formula C12H17NO3 B14044021 2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol CAS No. 101221-45-8](/img/structure/B14044021.png)
2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol is a chemical compound characterized by the presence of a benzodioxin ring fused with an ethanolamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products .
Aplicaciones Científicas De Investigación
2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzodioxin-2-methanol: Similar in structure but with a methanol group instead of ethanolamine.
Ethyl 1,4-benzodioxan-2-carboxylate: Contains a carboxylate group, differing in its functional group and potential reactivity.
Uniqueness
2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol is unique due to its combination of a benzodioxin ring with an ethanolamine moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
101221-45-8 |
|---|---|
Fórmula molecular |
C12H17NO3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
2-[2,3-dihydro-1,4-benzodioxin-3-yl(ethyl)amino]ethanol |
InChI |
InChI=1S/C12H17NO3/c1-2-13(7-8-14)12-9-15-10-5-3-4-6-11(10)16-12/h3-6,12,14H,2,7-9H2,1H3 |
Clave InChI |
ZKAKIZKTGWUHFD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCO)C1COC2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bis(7-oxa-2-azaspiro[3.5]nonan-3-yl) oxalate](/img/structure/B14043969.png)




![Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate HCl](/img/structure/B14043991.png)




![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one](/img/structure/B14044015.png)

